2-(5-Fluoropyridin-3-yl)propanenitrile SMILES string and InChIKey
2-(5-Fluoropyridin-3-yl)propanenitrile SMILES string and InChIKey
This technical guide provides an in-depth analysis of 2-(5-Fluoropyridin-3-yl)propanenitrile , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Chemical Identity & Structural Characterization[1][2][3][4]
The molecule 2-(5-Fluoropyridin-3-yl)propanenitrile is a pyridine derivative characterized by a fluorine atom at the 5-position and a propanenitrile group (an ethyl group with a cyano substituent on the
Core Identifiers
| Property | Value |
| IUPAC Name | 2-(5-Fluoropyridin-3-yl)propanenitrile |
| Common Name | |
| CAS Registry Number | 1698157-37-7 (Vendor-supplied) |
| Molecular Formula | C |
| Molecular Weight | 150.15 g/mol |
| SMILES | CC(C#N)c1cc(F)cn1 |
| InChI String | InChI=1S/C8H7FN2/c1-6(5-10)8-3-7(9)4-11-2-8/h2-4,6H,1H3 |
Structural Analysis
The structure consists of a pyridine ring, which acts as a bioisostere for phenyl rings in drug design, reducing lipophilicity (LogP) and improving aqueous solubility.
-
5-Fluoro Substituent: Blocks the metabolically labile 5-position from cytochrome P450 oxidation, extending the half-life (
) of the parent drug. -
3-Propanenitrile Group: Introduces a chiral center at the
-carbon. In drug development, the enantiomers ( vs. ) often exhibit vastly different binding affinities to target kinases (e.g., JAK, CDK).
Synthetic Methodology
The synthesis of 2-(5-Fluoropyridin-3-yl)propanenitrile typically proceeds via the
Primary Route: -Methylation of (5-Fluoropyridin-3-yl)acetonitrile
This protocol relies on the deprotonation of the benzylic-like proton adjacent to the nitrile, followed by nucleophilic attack on a methylating agent.
Reagents & Conditions
-
Substrate: 2-(5-Fluoropyridin-3-yl)acetonitrile
-
Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS (for milder conditions)
-
Electrophile: Methyl Iodide (MeI)
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to Room Temperature
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve 2-(5-Fluoropyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). -
Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (1.1 eq) portion-wise to control hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a darker color (indicating enolate formation).
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via TLC or LC-MS.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous
. Extract with Ethyl Acetate ( ).[1] Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (SiO
, Hexanes/EtOAc gradient) to yield the target product as a colorless to pale yellow oil.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from the brominated precursor to the methylated nitrile product.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in the design of kinase inhibitors. The combination of the electron-deficient pyridine ring and the nitrile group serves multiple functions in ligand-protein interactions.
Mechanism of Action in Drug Design
-
H-Bond Acceptor: The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., the hinge region).
-
Metabolic Blockade: The fluorine at C5 prevents oxidative metabolism. Without fluorine, the C5 position is prone to hydroxylation, leading to rapid clearance.
-
Conformational Restriction: The
-methyl group restricts the rotation of the nitrile tail, locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the specificity pocket of JAK1/JAK2).
Comparative Properties
| Feature | Non-Fluorinated Analog | 5-Fluoro Analog (Target) | Benefit |
| pKa (Pyridine N) | ~5.2 | ~3.0 | Reduced basicity decreases non-specific binding and improves membrane permeability. |
| Metabolic Stability | Low (C5 oxidation) | High | Blocks P450-mediated hydroxylation. |
| Lipophilicity | Moderate | Slightly Higher | Fluorine increases lipophilicity, aiding CNS penetration if required. |
Signaling Pathway Relevance
The molecule is frequently used to synthesize inhibitors for the JAK-STAT pathway.
Figure 2: The JAK-STAT signaling pathway. The target molecule is a precursor for inhibitors acting at the "JAK Kinase" node.
Safety & Handling Protocols
While specific toxicological data for this exact isomer is limited, protocols should follow standards for fluorinated pyridines and organic nitriles .
-
Hazard Classification: Treat as Acute Toxic (Oral/Dermal/Inhalation) and Irritant .
-
Nitrile Risks: Although the nitrile group is stable, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Do not mix with strong acids without proper ventilation.
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical splash goggles.
-
Fume hood with face velocity > 100 fpm.
-
Self-Validating Safety Check
Before scaling up the synthesis (Step 2 above), perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture if heating above 50°C, as the exotherm from alkylation can be significant. Ensure the quenching step (Step 5) is performed slowly at 0°C to manage the heat of hydration from residual NaH.
References
-
Accela Chem. (n.d.). Product Information: 2-(5-Fluoropyridin-3-yl)propanenitrile.[2][3] Retrieved from [Link]
-
PubChem. (2025). 2-Chloro-5-fluoropyridine-3-carbonitrile (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. 1509008-41-6,2-(4-Bromo-3-methylphenyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2034533-99-6_CAS号:2034533-99-6_1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide - 化源网 [chemsrc.com]
